molecular formula C10H8ClNS B15091784 2-Chloro-5-(thiophen-2-yl)aniline

2-Chloro-5-(thiophen-2-yl)aniline

Cat. No.: B15091784
M. Wt: 209.70 g/mol
InChI Key: ZAIRQGJCCIMDBJ-UHFFFAOYSA-N
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Description

2-Chloro-5-(thiophen-2-yl)aniline is an organic compound that belongs to the class of aromatic amines It features a benzene ring substituted with a chlorine atom at the 2-position and a thiophene ring at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-Chloro-5-(thiophen-2-yl)aniline involves the reaction of 2-chloroaniline with thiophene-2-carbaldehyde in the presence of a suitable catalyst. The reaction typically proceeds via a condensation mechanism, followed by reduction to yield the desired product. The reaction conditions often include:

    Catalyst: Palladium on carbon (Pd/C)

    Solvent: Ethanol or methanol

    Temperature: 80-100°C

    Reaction Time: 12-24 hours

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This approach allows for better control over reaction parameters and improved yields. The use of automated systems also enhances the reproducibility and safety of the process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(thiophen-2-yl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene or thiophene rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous conditions.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

2-Chloro-5-(thiophen-2-yl)aniline has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules, including heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for developing new pharmaceutical agents.

    Industry: Utilized in the production of organic semiconductors and materials for electronic devices.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(thiophen-2-yl)aniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved can vary based on the compound’s structure and the nature of its substituents.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-(thiophen-2-yl)benzenamine
  • 2-Chloro-5-(2-thienyl)benzenamine

Uniqueness

2-Chloro-5-(thiophen-2-yl)aniline is unique due to the presence of both chlorine and thiophene substituents, which confer distinct electronic and steric properties

Properties

Molecular Formula

C10H8ClNS

Molecular Weight

209.70 g/mol

IUPAC Name

2-chloro-5-thiophen-2-ylaniline

InChI

InChI=1S/C10H8ClNS/c11-8-4-3-7(6-9(8)12)10-2-1-5-13-10/h1-6H,12H2

InChI Key

ZAIRQGJCCIMDBJ-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=CC(=C(C=C2)Cl)N

Origin of Product

United States

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